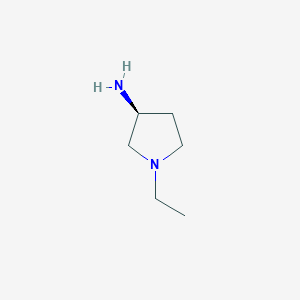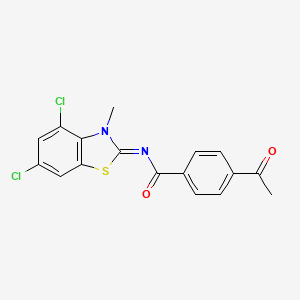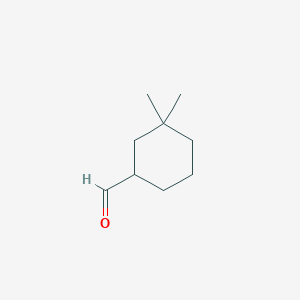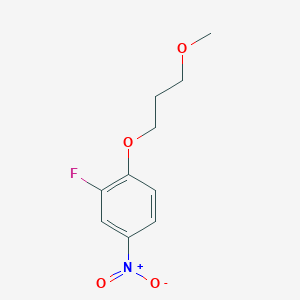![molecular formula C10H7F3N2O3 B2725877 5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid CAS No. 1363404-67-4](/img/structure/B2725877.png)
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1363404-67-4 . It has a molecular weight of 260.17 . The compound is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, has been a focus of research . Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H7F3N2O3/c1-18-5-2-7-6 (9 (16)17)4-14-15 (7)8 (3-5)10 (11,12)13/h2-4H,1H3, (H,16,17) . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C . The compound has a molecular weight of 260.17 .Applications De Recherche Scientifique
Synthesis of Condensed Pyrazoles
5-Methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid and its derivatives play a significant role in the synthesis of various condensed pyrazoles. These compounds are used as precursors in cross-coupling reactions, which leads to the formation of diverse pyrazole-based structures, potentially useful in pharmaceutical and material sciences (Arbačiauskienė et al., 2011).
Antiallergic Properties
Research on analogues of this compound has shown promising results in the development of antiallergic agents. Specifically, some compounds synthesized from related structures exhibited significant antiallergic activity, indicating potential therapeutic applications in allergy treatment (Nohara et al., 1985).
Ring-Chain Tautomerism Studies
The compound and its related structures have been studied for their ring-chain tautomerism properties. Understanding these properties is crucial in medicinal chemistry as it affects the biological activity and stability of pharmaceutical compounds (Pakalnis et al., 2014).
Development of Fluorinated Heterocyclic Scaffolds
It serves as a key component in the synthesis of fluorinated heterocyclic scaffolds. These structures are valuable in medicinal chemistry due to their potential pharmacological activities and properties (Revanna et al., 2013).
Cytotoxicity Studies
Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. This research is significant in the ongoing search for new antitumor agents (Hassan et al., 2014).
Antiinflammatory and Analgesic Activity
Studies have been conducted on derivatives for their potential antiinflammatory and analgesic activities. These properties are highly relevant in the development of new drugs for treating pain and inflammation (Muchowski et al., 1985).
Synthesis of Novel Heterocyclic Compounds
Research has been focused on the synthesis of a variety of novel heterocyclic compounds using this compound as a precursor. These synthesized compounds have potential applications in various fields, including drug development and material science (Kumar & Mashelker, 2007).
Study of Nonlinear Optical Properties
It has been used in the study of nonlinear optical properties of certain molecules. Understanding these properties is important for the development of optical materials and devices (Tamer et al., 2015).
Anticancer Agent Research
It forms the basis for the synthesis of organometallic complexes which have shown potential as anticancer agents. These studies contribute to the ongoing research in cancer therapeutics (Stepanenko et al., 2011).
Development of Antimicrobial Agents
Its derivatives have been studied for their antimicrobial properties. This research is crucial for the development of new antibiotics and antimicrobial agents (Murlykina et al., 2013).
Safety and Hazards
Orientations Futures
Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
5-methoxy-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O3/c1-18-5-2-7-6(9(16)17)4-14-15(7)8(3-5)10(11,12)13/h2-4H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDKHSHPLXONHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-[[1-(2-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2725798.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2725799.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2725801.png)
![N-[(4-bromophenyl)sulfonyl]-N-methylglycine](/img/structure/B2725802.png)
![1-[(4-chlorophenoxy)methyl]-1H-pyrazol-4-amine](/img/structure/B2725803.png)

![ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2725807.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-isoquinolin-1-ylmethanone](/img/structure/B2725809.png)

![3-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B2725815.png)